Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoate

Description

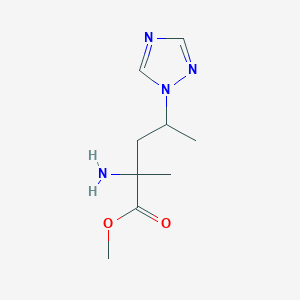

Methyl 2-amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoate is a heterocyclic ester featuring a 1,2,4-triazole ring, a methylamino group, and a branched pentanoate backbone. Its molecular formula is C₁₀H₁₇N₃O₂, with a molecular weight of ~227.27 g/mol (inferred from analogous compounds in ). The compound’s structure combines a triazole moiety, known for diverse bioactivity (e.g., antifungal, antiparasitic), with a sterically hindered ester group, which may influence pharmacokinetic properties such as metabolic stability and solubility .

Properties

Molecular Formula |

C9H16N4O2 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

methyl 2-amino-2-methyl-4-(1,2,4-triazol-1-yl)pentanoate |

InChI |

InChI=1S/C9H16N4O2/c1-7(13-6-11-5-12-13)4-9(2,10)8(14)15-3/h5-7H,4,10H2,1-3H3 |

InChI Key |

QOLUFPSANYCXBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C(=O)OC)N)N1C=NC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-2-methylpentanoic acid with a triazole derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its triazole moiety.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoate with key analogs:

Key Observations:

- Heterocycle Impact : The 1,2,4-triazole group (vs. pyrazole or imidazole) confers distinct electronic and hydrogen-bonding properties, influencing target binding (e.g., cytochrome P450 inhibition in azole antifungals) .

- Ester Group : Methyl esters (vs. ethyl) may enhance metabolic stability but reduce solubility compared to bulkier esters .

- Substituent Effects : Chloro () or methyl groups () modulate lipophilicity and bioactivity .

Reactivity Profile:

| Reaction Type | Target Compound (Inferred) | Methyl 2-amino-4-(4-chloro-pyrazol-1-yl)-pentanoate () |

|---|---|---|

| Oxidation | Triazole ring stable; ester may oxidize | Pyrazole ring resistant; chloro group inert |

| Reduction | Amine group reducible | Amine reduction possible |

| Substitution | Triazole N-H sites reactive | Chloro substituent enables nucleophilic substitution |

Pharmacological and Industrial Potential

- Antifungal Activity : Triazole derivatives like epoxiconazole () and itraconazole () inhibit ergosterol biosynthesis, suggesting similar mechanisms for the target compound .

- Antiparasitic Applications : Pyrazole analogs () show anti-leishmanial activity, implying that triazole variants may target related enzymes .

Biological Activity

Methyl 2-amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound incorporates a triazole moiety, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 186.22 g/mol

- CAS Number : Not specified in the available literature.

Anticancer Activity

Research has shown that triazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with triazole structures can induce apoptosis in cancer cells and inhibit tumor growth. A comparative analysis of various triazole-based compounds revealed that those similar to this compound often show promising activity against multiple cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 |

| Compound B | HT29 (Colon) | 3.5 |

| Methyl 2-amino... | MCF-7 (Breast) | TBD |

Note: TBD indicates that specific data for this compound is currently unavailable.

Antifungal and Antibacterial Properties

The triazole ring is recognized for its antifungal properties, particularly in the treatment of infections caused by fungi such as Candida species. Compounds containing the triazole scaffold have been shown to inhibit fungal growth effectively.

In a study assessing various triazole derivatives:

- Activity against Candida albicans was observed with a minimum inhibitory concentration (MIC) of 8 µg/mL for several related compounds.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Triazoles often inhibit cytochrome P450 enzymes in fungi, disrupting ergosterol biosynthesis.

- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

Case Studies

Several studies have documented the synthesis and biological evaluation of triazole derivatives similar to this compound:

-

Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer activity against MCF-7 and HT29 cell lines. The results indicated that modifications in the alkyl chain length and branching significantly influenced the biological activity.

- Results Summary :

- Compounds with branched alkyl chains showed enhanced cytotoxicity.

- The presence of electron-withdrawing groups on the aromatic ring increased potency.

- Results Summary :

- In Vivo Studies : Another investigation focused on the in vivo efficacy of triazole derivatives in tumor-bearing mice models. The results indicated significant tumor size reduction with minimal toxicity to normal tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.